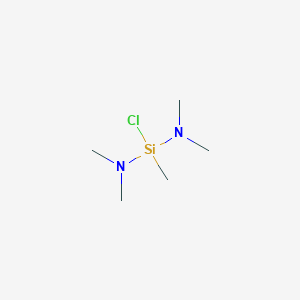
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazine derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not fully understood. However, it is believed to act by binding to specific receptors in the central nervous system, which leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemische Und Physiologische Effekte
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety. It has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments include its relatively simple synthesis method and its potential applications in the field of medicinal chemistry. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One direction is to further investigate its potential applications in the treatment of epilepsy and pain. Another direction is to investigate its potential applications in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can be achieved through a two-step process. The first step involves the reaction of 2-chloro-5-methyl benzothiazole with phenyl hydrazine to form 2-phenylhydrazino-5-methylbenzo[b]thiophene. The second step involves the reaction of the intermediate product with cyanogen bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been the subject of several studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. It has also been found to exhibit significant analgesic activity, making it a potential candidate for the treatment of pain.
Eigenschaften
CAS-Nummer |
10554-33-3 |
|---|---|
Produktname |
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-9-7-8-12-11(14-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
IGZBZCNWAVEAJS-UHFFFAOYSA-N |
SMILES |
CC1CCN=C(S1)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN=C(S1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)